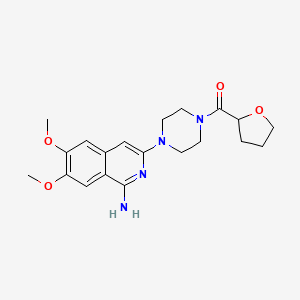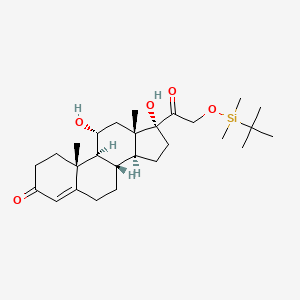
17-O-tert-Butyldimethylsilyl-11-epiprednisolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-O-tert-Butyldimethylsilyl-11-epiprednisolone is a synthetic derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound has a molecular formula of C27H44O5Si and a molecular weight of 476.721 g/mol . It is primarily used as an intermediate in the synthesis of prednisolone and related compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-O-tert-Butyldimethylsilyl-11-epiprednisolone involves the protection of the hydroxyl group at the 17th position of prednisolone with a tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
17-O-tert-Butyldimethylsilyl-11-epiprednisolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
17-O-tert-Butyldimethylsilyl-11-epiprednisolone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of prednisolone and other glucocorticoids.
Biology: Studying the effects of glucocorticoids on cellular processes.
Medicine: Researching new anti-inflammatory and immunosuppressive drugs.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control
Mécanisme D'action
The mechanism of action of 17-O-tert-Butyldimethylsilyl-11-epiprednisolone involves its conversion to prednisolone, which then exerts its effects by binding to glucocorticoid receptors. This binding leads to the modulation of gene expression and the suppression of inflammatory and immune responses . The molecular targets include various cytokines and enzymes involved in the inflammatory process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisone: A prodrug of prednisolone, converted to prednisolone in the liver.
Dexamethasone: A more potent glucocorticoid with similar applications
Uniqueness
17-O-tert-Butyldimethylsilyl-11-epiprednisolone is unique due to the presence of the TBDMS protective group, which enhances its stability and allows for selective reactions at other positions on the molecule .
Propriétés
Formule moléculaire |
C27H44O5Si |
|---|---|
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
(8S,9S,10R,11R,13S,14S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O5Si/c1-24(2,3)33(6,7)32-16-22(30)27(31)13-11-20-19-9-8-17-14-18(28)10-12-25(17,4)23(19)21(29)15-26(20,27)5/h14,19-21,23,29,31H,8-13,15-16H2,1-7H3/t19-,20-,21+,23+,25-,26-,27-/m0/s1 |
Clé InChI |
SATPXNWCXPQIRE-AWBSVRSOSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


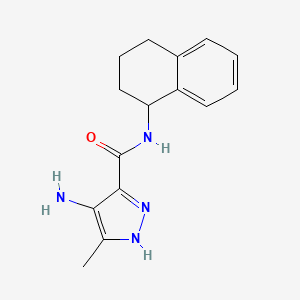


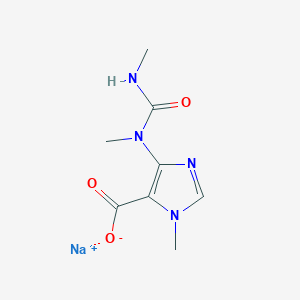
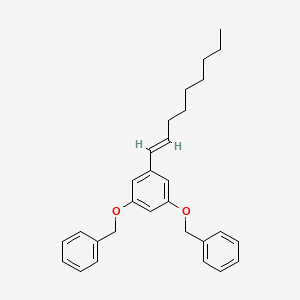
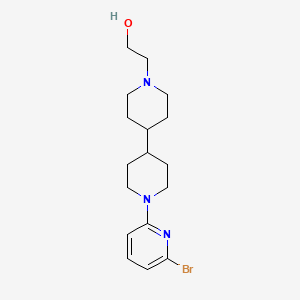

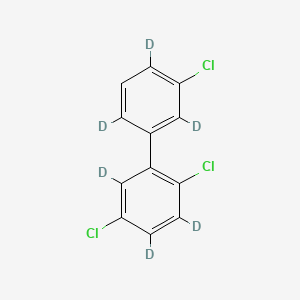
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
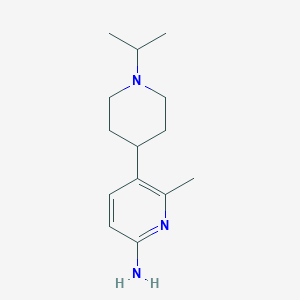
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
